molecular formula C11H9Cl3N4O B8778449 [3,5-Diamino-6-(2,3,5-trichlorophenyl)pyrazin-2-yl]methanol CAS No. 212779-15-2

[3,5-Diamino-6-(2,3,5-trichlorophenyl)pyrazin-2-yl]methanol

Cat. No. B8778449
M. Wt: 319.6 g/mol
InChI Key: GTPPBOVRISNFPC-UHFFFAOYSA-N
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Patent
US06255307B1

Procedure details

To a stirred solution of 5-Formyl-2,6-Diamino-3-(2,3,5-trichlorophenyl)pyrazine (0.198 g, 6.24×10−4 mole) in ethanol (100 ml) was added sodium borohydride (0.0359, 9.35×10−4 mole) at room temperature. The reaction was stirred at room temperature under nitrogen for 1 hr, water (1 ml) was added and the solution evaporated in vacuo. The residue was dissolved in ethyl acetate (200 ml), washed with brine, dried over magnesium sulphate, filtered and evaporated in vacuo. The product was purified by ‘flash chromatography’ using 11-40% ethyl acetate in cyclohexane as the eluent. Yield 0.104 g (52%), M.p. 185-186° C. N.m.r. (D6DMSO) δ: 4.32 (2H, d), 4.98 (1H, t), 5.56 (2H, s), 5.85 (2H, s), 7.30 (1H, d), 7.76 (1H, d).
Name
5-Formyl-2,6-Diamino-3-(2,3,5-trichlorophenyl)pyrazine
Quantity
0.198 g
Type
reactant
Reaction Step One
Quantity
0.000935 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[N:4]=[C:5]([C:11]2[CH:16]=[C:15]([Cl:17])[CH:14]=[C:13]([Cl:18])[C:12]=2[Cl:19])[C:6]([NH2:10])=[N:7][C:8]=1[NH2:9])=[O:2].[BH4-].[Na+].O>C(O)C>[OH:2][CH2:1][C:3]1[N:4]=[C:5]([C:11]2[CH:16]=[C:15]([Cl:17])[CH:14]=[C:13]([Cl:18])[C:12]=2[Cl:19])[C:6]([NH2:10])=[N:7][C:8]=1[NH2:9] |f:1.2|

Inputs

Step One
Name
5-Formyl-2,6-Diamino-3-(2,3,5-trichlorophenyl)pyrazine
Quantity
0.198 g
Type
reactant
Smiles
C(=O)C=1N=C(C(=NC1N)N)C1=C(C(=CC(=C1)Cl)Cl)Cl
Name
Quantity
0.000935 mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature under nitrogen for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solution evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (200 ml)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The product was purified by ‘flash chromatography’

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OCC=1N=C(C(=NC1N)N)C1=C(C(=CC(=C1)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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